2-Fluoro-6-hydroxybenzyl bromide
Overview
Description
2-Fluoro-6-hydroxybenzyl bromide is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group on a benzyl bromide framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxybenzyl bromide typically involves the bromination of 2-fluoro-6-hydroxybenzyl alcohol. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out under controlled temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-hydroxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to 2-fluoro-6-hydroxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: 2-Fluoro-6-hydroxybenzyl azide.
Oxidation: 2-Fluoro-6-hydroxybenzaldehyde.
Reduction: 2-Fluoro-6-hydroxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-6-hydroxybenzyl bromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which 2-Fluoro-6-hydroxybenzyl bromide exerts its effects is primarily through its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical entities, enabling the exploration of new molecular structures and functions.
Comparison with Similar Compounds
- 2-Fluoro-6-hydroxybenzyl alcohol
- 2-Fluoro-6-hydroxybenzaldehyde
- 2-Fluoro-6-hydroxyphenylboronic acid
Comparison: 2-Fluoro-6-hydroxybenzyl bromide is unique due to the presence of the bromine atom, which significantly enhances its reactivity compared to its alcohol and aldehyde counterparts. This makes it a more versatile intermediate in organic synthesis. Additionally, the fluorine atom imparts distinct electronic properties, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
2-(bromomethyl)-3-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBXQBYTTFZHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300507 | |
Record name | Phenol, 2-(bromomethyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260674-56-3 | |
Record name | Phenol, 2-(bromomethyl)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260674-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(bromomethyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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